What is the chemical structure of 4-(1H-imidazol-1-yl)pyrrolidin-3-ol
What is the chemical structure of 4-(1H-imidazol-1-yl)pyrrolidin-3-ol
An In-depth Technical Guide to 4-(1H-imidazol-1-yl)pyrrolidin-3-ol: Structure, Synthesis, and Potential Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-(1H-imidazol-1-yl)pyrrolidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical structure, propose a detailed synthetic pathway with mechanistic insights, and explore its potential therapeutic applications based on its structural motifs. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of Imidazole and Pyrrolidine Scaffolds
The pyrrolidine ring and the imidazole nucleus are privileged scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The pyrrolidine ring, a five-membered saturated heterocycle, provides a rigid, three-dimensional framework that can be functionalized to interact with biological targets. Its derivatives are found in drugs targeting a wide range of conditions.[1][2] The imidazole ring, an aromatic heterocycle containing two nitrogen atoms, is a key component of the amino acid histidine and is involved in numerous biological processes. Its ability to act as a proton donor, acceptor, and a coordinating ligand for metal ions makes it a versatile functional group in drug design.[3][4]
The combination of these two moieties in 4-(1H-imidazol-1-yl)pyrrolidin-3-ol presents a unique chemical entity with the potential for novel biological activities. The hydroxyl group on the pyrrolidine ring adds a crucial hydrogen bonding capability, further enhancing its potential for specific interactions with enzymes and receptors.
Chemical Structure and Properties
The chemical structure of 4-(1H-imidazol-1-yl)pyrrolidin-3-ol is characterized by a pyrrolidine ring substituted with a hydroxyl group at the 3-position and an imidazol-1-yl group at the 4-position.
Molecular Formula: C₇H₁₁N₃O
Molecular Weight: 153.18 g/mol
Stereochemistry: The molecule possesses two chiral centers at the C3 and C4 positions of the pyrrolidine ring. This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The relative stereochemistry (cis or trans) of the hydroxyl and imidazole substituents will significantly influence the molecule's three-dimensional shape and, consequently, its biological activity. The synthesis of specific stereoisomers would require stereoselective synthetic methods.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| pKa (most basic) | ~7.5 (pyrrolidine nitrogen) |
| pKa (imidazole) | ~6.0 |
| LogP | ~ -1.5 |
| Water Solubility | High |
These are estimated values and would need to be confirmed experimentally.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 4-(1H-imidazol-1-yl)pyrrolidin-3-ol can be envisioned starting from a commercially available precursor, such as a protected 3-pyrrolidinol. The following multi-step synthesis is proposed, with a focus on achieving the desired regiochemistry.
Workflow for the Synthesis of 4-(1H-imidazol-1-yl)pyrrolidin-3-ol
Caption: Proposed synthetic workflow for 4-(1H-imidazol-1-yl)pyrrolidin-3-ol.
Detailed Experimental Protocol:
Step 1: Oxidation of a Protected 3-Hydroxypyrrolidine
-
Starting Material: N-Boc-3-hydroxypyrrolidine. The Boc (tert-butyloxycarbonyl) group is a common protecting group for the pyrrolidine nitrogen, stable to many reaction conditions but easily removed.
-
Reagent: Dess-Martin periodinane (DMP) or Swern oxidation (oxalyl chloride, DMSO, triethylamine). These are mild oxidation conditions that efficiently convert secondary alcohols to ketones without over-oxidation.
-
Procedure:
-
Dissolve N-Boc-3-hydroxypyrrolidine in a suitable solvent like dichloromethane (DCM).
-
Cool the reaction mixture to 0 °C.
-
Add DMP portion-wise and stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield N-Boc-pyrrolidin-3-one.
-
Step 2: Introduction of the Imidazole Moiety
This step can be challenging and may require optimization. A Michael addition of imidazole to an α,β-unsaturated ketone intermediate is a plausible approach.
-
Formation of the Enone: The protected pyrrolidin-3-one can be converted to an enone. This might be achieved through various methods, such as α-bromination followed by elimination.
-
Michael Addition:
-
Dissolve imidazole and the enone intermediate in a polar aprotic solvent like acetonitrile.
-
Add a non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to catalyze the reaction.
-
Stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by partitioning between water and an organic solvent (e.g., ethyl acetate).
-
Purify the resulting N-Boc-4-(1H-imidazol-1-yl)pyrrolidin-3-one by column chromatography.
-
Step 3: Reduction of the Ketone
-
Reagent: Sodium borohydride (NaBH₄). This is a mild reducing agent that will selectively reduce the ketone to a secondary alcohol without affecting the Boc protecting group or the imidazole ring. The stereochemical outcome of this reduction will depend on the substrate and reaction conditions. To achieve a specific stereoisomer, a stereoselective reducing agent may be necessary.
-
Procedure:
-
Dissolve the ketone from the previous step in methanol or ethanol.
-
Cool the solution to 0 °C.
-
Add NaBH₄ portion-wise and stir for 1-2 hours.
-
Quench the reaction carefully with water.
-
Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.
-
Dry and concentrate to obtain N-Boc-4-(1H-imidazol-1-yl)pyrrolidin-3-ol. This will likely be a mixture of cis and trans diastereomers, which may be separable by chromatography.
-
Step 4: Deprotection of the Pyrrolidine Nitrogen
-
Reagent: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. These acidic conditions will cleave the Boc group.
-
Procedure:
-
Dissolve the protected compound in DCM.
-
Add an excess of TFA and stir at room temperature for 1-2 hours.
-
Evaporate the solvent and excess TFA under reduced pressure.
-
The final product, 4-(1H-imidazol-1-yl)pyrrolidin-3-ol, will be obtained as a salt (e.g., trifluoroacetate or hydrochloride), which can be neutralized or used as is.
-
Characterization and Spectroscopic Analysis
The structure of the synthesized 4-(1H-imidazol-1-yl)pyrrolidin-3-ol would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the pyrrolidine (if deprotected), and C-N and C=C stretches of the imidazole and pyrrolidine rings.
Potential Applications in Drug Development
The structural features of 4-(1H-imidazol-1-yl)pyrrolidin-3-ol suggest several potential applications in drug discovery.
-
Enzyme Inhibition: The imidazole moiety can coordinate with metal ions in the active sites of metalloenzymes or act as a hydrogen bond donor/acceptor. The pyrrolidin-3-ol scaffold can mimic the structure of natural substrates or transition states. This makes the compound a candidate for screening against various enzyme classes, such as proteases, kinases, or phosphatases. For instance, dipeptidyl peptidase IV (DPP-IV) inhibitors often contain a pyrrolidine core.[8]
-
Receptor Modulation: The molecule's three-dimensional structure and hydrogen bonding capabilities could allow it to bind to specific receptors in the central nervous system or other tissues.
-
Antimicrobial and Antifungal Activity: Imidazole-containing compounds are well-known for their antifungal properties.[7][9] The synthesized compound could be evaluated for its activity against various bacterial and fungal strains. Thiazolidin-4-ones, which share some structural similarities, have shown promise as antibiofilm agents.[10]
Logical Framework for Biological Evaluation
Caption: A logical workflow for the biological evaluation of the title compound.
Conclusion and Future Directions
4-(1H-imidazol-1-yl)pyrrolidin-3-ol is a promising, yet underexplored, chemical entity with significant potential in drug discovery. This guide has provided a detailed roadmap for its synthesis and characterization, as well as a rationale for its potential biological applications. Future work should focus on the stereoselective synthesis of the different isomers to elucidate the structure-activity relationships for any identified biological activities. Further derivatization of the pyrrolidine nitrogen or the imidazole ring could also lead to compounds with improved potency and selectivity. The insights provided herein should serve as a valuable resource for researchers embarking on the exploration of this and related heterocyclic scaffolds.
References
- Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (n.d.).
-
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - MDPI. (2021, August 10). Retrieved March 27, 2026, from [Link]
- Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - Beilstein Journals. (n.d.).
-
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one - MDPI. (2022, June 1). Retrieved March 27, 2026, from [Link]
-
Imidazol-1-yl and pyridin-3-yl derivatives of 4-phenyl-1,4-dihydropyridines combining Ca2+ antagonism and thromboxane A2 synthase inhibition - PubMed. (n.d.). Retrieved March 27, 2026, from [Link]
- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.).
-
Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 27, 2026, from [Link]
-
Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - MDPI. (2023, December 26). Retrieved March 27, 2026, from [Link]
-
1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties | Journal of Medicinal Chemistry - ACS Publications. (2003, May 24). Retrieved March 27, 2026, from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. Imidazol-1-yl and pyridin-3-yl derivatives of 4-phenyl-1,4-dihydropyridines combining Ca2+ antagonism and thromboxane A2 synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
